tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate
Overview
Description
tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate is an organic compound with the molecular formula C12H15N3O2S. It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 6-aminobenzo[d]thiazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted benzo[d]thiazole derivatives.
Oxidation: Oxidized benzo[d]thiazole compounds.
Reduction: Reduced benzo[d]thiazole derivatives.
Hydrolysis: Aminobenzo[d]thiazole and carbon dioxide.
Scientific Research Applications
tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the final compound derived from it .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate
- tert-Butyl (6-chlorobenzo[d]thiazol-2-yl)carbamate
- tert-Butyl (6-methylbenzo[d]thiazol-2-yl)carbamate
Uniqueness
tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate is unique due to the presence of the amino group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds and materials .
Properties
IUPAC Name |
tert-butyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h4-6H,13H2,1-3H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTQTMJUPMCBBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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